Hydrazine hydrochloride

Overview

Description

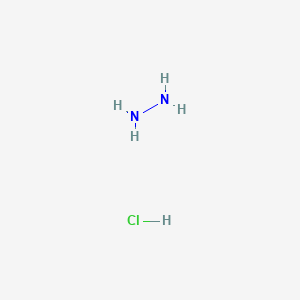

Hydrazine hydrochloride (N₂H₅Cl) is an organic salt derived from hydrazine (N₂H₄) and hydrochloric acid. It is widely utilized in synthetic chemistry as a reducing agent, nucleophile, and precursor for heterocyclic compounds. Its structure features a hydrazinium cation (N₂H₅⁺) paired with a chloride anion. Key applications include:

- Redox Reactions: Effective in reducing iodine (I₂) in perovskite precursor solutions for solar cells .

- Heterocycle Synthesis: Used to prepare pyrazoles, pyrazolines, and hydrazones via condensation with carbonyl compounds .

- Pharmaceutical Intermediates: Critical in synthesizing antimicrobial, antitubercular, and anticancer agents .

Its reactivity stems from the nucleophilic terminal amine (-NH₂), enabling diverse condensation and cyclization pathways. However, its performance is influenced by competing basicity and steric factors .

Preparation Methods

Hydrazine hydrochloride can be synthesized through several methods:

Direct Reaction: The most straightforward method involves the reaction of hydrazine (N2H4) with hydrochloric acid (HCl) to produce hydrazine monohydrochloride (N2H4·HCl).

Double Displacement: Another method involves a double displacement reaction between hydrazine sulfate and calcium chloride or barium chloride.

Industrial Production: Industrially, hydrazine monohydrochloride is produced by adding concentrated hydrochloric acid to hydrazine hydrate under controlled conditions.

Chemical Reactions Analysis

Hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It acts as a reducing agent in the synthesis of pyrazoles and other nitrogen-containing heterocycles.

Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones when reacted with aldehydes or ketones.

Common Reagents and Conditions: Common reagents include aldehydes, ketones, and various oxidizing agents.

Major Products: Major products from these reactions include nitrogen gas, water, and various nitrogen-containing organic compounds.

Scientific Research Applications

Hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazine monohydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, facilitating various chemical reactions. In biological systems, it can interact with molecular targets such as enzymes and proteins, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Hydrazine hydrochloride is compared to structurally and functionally analogous compounds, focusing on reactivity, efficiency, and applications.

Structural Analogs: Hydrazine Derivatives

Key Findings :

- Electronic Effects : Conjugated groups (e.g., THC’s thienyl) enhance reducing power in solar cells by stabilizing charge transfer .

- Basicity : Hydroxylamine HCl outperforms hydrazine HCl in aldol inhibition due to lower basicity (-NH₂OH vs. -NH₂NH₂), reducing unwanted side reactions .

Functional Analogs: Reducing Agents and Nucleophiles

Key Findings :

- Steric Hindrance : Bulky substituents (e.g., phenyl in phenylhydrazine) slow reaction kinetics but improve product specificity .

- Byproduct Formation : Semicarbazide HCl’s urea group complicates purification in heterocycle synthesis .

Performance in Specific Reactions

A. Perovskite Solar Cell Fabrication

| Reducing Agent | PCE (%) | Stability Improvement | Reference |

|---|---|---|---|

| Hydrazine HCl | 22.6 | Moderate | |

| THC | 23.0 | High | |

| PHC | 22.6 | Moderate |

B. Aldol Condensation Inhibition

| Inhibitor | Transmittance at 10:1 Ratio | Efficiency Ranking | Reference |

|---|---|---|---|

| Hydrazine HCl | 61 | 5th | |

| Hydroxylamine HCl | 65 | 4th | |

| Ethanolamine | 61 | 3rd |

C. Antimicrobial Activity of Pyrazolines

| Hydrazine Derivative | MIC (µg/mL) Against S. aureus | Key Substituent | Reference |

|---|---|---|---|

| Hydrazine HCl | 32 | -NH₂ | |

| 2-Naphthylhydrazine HCl | 8 | Naphthyl group | |

| Benzylhydrazine HCl | 16 | Benzyl group |

Biological Activity

Hydrazine hydrochloride (N2H4·HCl) is a chemical compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and associated toxicity.

This compound is a colorless, hygroscopic solid that is highly soluble in water. It serves as a precursor for various chemical syntheses and is known for its reducing properties. Its structure can be represented as:

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound can influence oxidative stress levels in biological systems. In a study involving liver damage models, this compound was found to decrease catalase activity and increase malondialdehyde (MDA) levels, indicating oxidative stress and potential hepatotoxicity .

2. Anticancer Properties

Hydrazine derivatives have been studied for their anticancer potential. Certain hydrazone derivatives synthesized from hydrazine have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .

3. Neuropharmacological Effects

this compound has been reported to exhibit neuropharmacological activities, including anticonvulsant and antidepressant effects. These properties are attributed to its ability to modulate neurotransmitter systems in the brain .

The biological effects of this compound are mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Hydrazine can generate free radicals that contribute to oxidative stress, which can lead to cellular damage and apoptosis .

- Enzyme Inhibition : Hydrazine has been shown to inhibit enzymes involved in detoxification processes, such as catalase and cytochrome P450 enzymes, leading to altered metabolism of various substrates .

- DNA Interaction : Hydrazine has been reported to intercalate into DNA, potentially leading to mutagenic effects and contributing to its carcinogenic potential .

Case Study 1: Hepatotoxicity

In an experimental model of liver damage induced by this compound, significant alterations in biochemical markers were observed. The administration of hydrazine led to increased levels of MDA and decreased antioxidant enzyme activities, highlighting its hepatotoxic effects .

Case Study 2: Anticancer Activity

A series of hydrazone derivatives synthesized from hydrazine showed promising results in inhibiting the growth of various cancer cell lines. For instance, one derivative demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying hydrazine hydrochloride in laboratory settings?

this compound is typically synthesized via two primary methods:

- Direct acid-base reaction : Reacting equimolar amounts of hydrazine hydrate with hydrochloric acid under controlled conditions (e.g., ice bath to manage exothermicity). The product is crystallized by evaporation under reduced pressure .

- Double displacement : Using hydrazine sulfate with calcium chloride or barium chloride in aqueous solution. The insoluble sulfate byproduct (e.g., CaSO₄) is filtered off, and the filtrate is dried in a desiccator to yield pure this compound .

Purification : Recrystallization from ethanol or water-ethanol mixtures ensures high purity. Monitor pH during synthesis to avoid excess HCl, which may form dihydrochloride impurities.

Q. How can this compound be characterized using spectroscopic and analytical techniques?

- ¹H NMR : Detect NH₂ and NH protons in DMSO-d₆ (e.g., δ 10.59 ppm for NH₂ and δ 9.15 ppm for NH in substituted derivatives) .

- IR spectroscopy : Identify N–H stretches (~3213 cm⁻¹), NH bending (~1614 cm⁻¹), and Cl⁻ interactions .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 132 for 4-cyanophenyl this compound derivatives) .

- Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound in research laboratories?

- Toxicity : Moderately toxic (rat oral LD₅₀ = 128 mg/kg) and suspected carcinogen. Use fume hoods, gloves (nitrile or neoprene), and safety goggles .

- Storage : Keep in airtight containers labeled with hazard warnings. Avoid contact with oxidizing agents .

- Disposal : Neutralize with diluted calcium hypochlorite (bleach) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, and substrate) influence the selectivity of this compound in heterocyclic synthesis?

- Solvent effects : In pyrazole synthesis, water promotes mixed product formation (e.g., (E)-3-styrylpyrazole and (E)-3-styrylpyrazoline), while DMSO favors pyrazole derivatives due to its polarity and coordination properties .

- Substrate specificity : Substituted phenyl hydrazine hydrochlorides (e.g., 2-chlorophenyl) require reflux in ethanol (6–8 hours) to form pyrazolines efficiently. Higher temperatures may lead to side reactions like dehydrohalogenation .

- Catalytic systems : Metal-diketones can act as dual catalysts and coupling partners, but excess this compound may inhibit catalytic activity .

Q. What strategies improve catalyst design for hydrogen production via this compound decomposition?

- Phase considerations : Gas-phase decomposition avoids solvent interference, enabling precise mechanistic studies. Nickel-based catalysts show promise due to their ability to cleave N–N bonds selectively .

- Surface modification : Alloying Ni with Fe or Co enhances electron transfer, reducing activation energy for H₂ release. Support materials (e.g., Al₂O₃) improve dispersion and stability .

- Kinetic studies : Monitor N₂ and NH₃ byproducts using gas chromatography to optimize catalyst selectivity toward H₂ .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound in inhibition studies?

- Contextual analysis : Compare experimental conditions. For example, this compound showed lower inhibition efficiency (~61% transmittance at 10:1 acetaldehyde ratio) than ethanolamine or arginine in aldol condensation studies. This discrepancy arises from competing protonation states of –NH₂ groups under varying pH .

- Control experiments : Replicate studies with standardized molar ratios and buffer systems. Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out solvent effects .

Q. What methodological approaches are used to evaluate the inhibitory effects of this compound in biochemical pathways?

- Competitive inhibition assays : Measure enzyme activity (e.g., aminopeptidase N) with and without this compound. Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .

- Spectroscopic monitoring : Track UV-Vis absorbance changes (e.g., at 280 nm for protein aggregation) to assess inhibition kinetics .

- Computational modeling : Perform docking simulations to identify binding sites on target enzymes and validate with mutagenesis studies .

Properties

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.